1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a piperazine ring and a phenylisoxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.
Attachment of the phenyl group: The phenyl group is introduced to the isoxazole ring through a substitution reaction.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then attached to the phenylisoxazole moiety.
Final coupling: The final step involves coupling the piperazine-phenylisoxazole intermediate with ethanone to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound shares the isoxazole core but differs in its functional groups and overall structure.
1-(4-piperazin-1-ylphenyl)ethanone: This compound has a similar piperazine and phenyl structure but lacks the isoxazole moiety.
2-aryl-5-(4-piperazin-1-yl)oxazoles: These compounds have a similar piperazine ring but differ in the heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
CAS No. |
941104-13-8 |
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Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[4-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C23H23N3O3/c1-16(27)18-8-10-20(11-9-18)25-12-14-26(15-13-25)23(28)21-17(2)29-24-22(21)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3 |
InChI Key |
SJLCJQHGHCDQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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